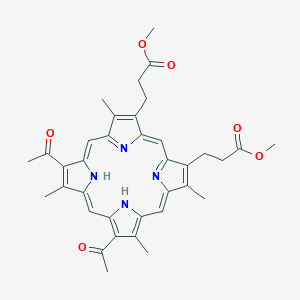

2,4 Diacetyl deuteroporphyrin IX dimethyl ester

Description

BenchChem offers high-quality 2,4 Diacetyl deuteroporphyrin IX dimethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4 Diacetyl deuteroporphyrin IX dimethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-[(13Z)-8-acetyl-13-(1-hydroxyethylidene)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-23H-porphyrin-2-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38N4O6/c1-17-23(9-11-33(43)45-7)29-16-30-24(10-12-34(44)46-8)18(2)26(38-30)14-31-36(22(6)42)20(4)28(40-31)15-32-35(21(5)41)19(3)27(39-32)13-25(17)37-29/h13-16,40,42H,9-12H2,1-8H3/b25-13?,30-16?,31-14?,32-15?,36-22- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBXOKWVEHMQDLZ-UQOVXMQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC1=CC3=NC(=CC4=C(C(=C(C)O)C(=CC5=NC(=C2)C(=C5C)CCC(=O)OC)N4)C)C(=C3C)C(=O)C)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=NC1=CC3=NC(=CC4=C(/C(=C(\C)/O)/C(=CC5=NC(=C2)C(=C5C)CCC(=O)OC)N4)C)C(=C3C)C(=O)C)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201128508 | |

| Record name | 2,18-Dimethyl 7,12-diacetyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201128508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10591-31-8 | |

| Record name | NSC19439 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,18-Dimethyl 7,12-diacetyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201128508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Influence of Acetyl Groups on the Electronic Spectra of Deuteroporphyrin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the ultraviolet-visible (UV-Vis) absorption spectra of diacetyl deuteroporphyrin derivatives. Moving beyond a simple recitation of facts, this document, intended for professionals in research and drug development, delves into the underlying principles governing the electronic transitions of these molecules. We will examine how the strategic placement of electron-withdrawing acetyl groups on the porphyrin macrocycle systematically modulates their spectroscopic properties, a critical consideration in the rational design of porphyrin-based photosensitizers, catalysts, and other advanced materials.

The Porphyrin Chromophore: A Brief Introduction to its Electronic Structure

The characteristic and intense color of porphyrins is a direct consequence of their highly conjugated 18 π-electron aromatic system.[1] The UV-Vis spectrum of a typical porphyrin is dominated by two main features: an extremely intense absorption band in the near-UV region (around 400 nm), known as the Soret band (or B band), and a series of weaker absorptions in the visible region (500-700 nm), referred to as the Q-bands.[2]

The origin of these bands is elegantly explained by Gouterman's four-orbital model.[3][4] This model considers the electronic transitions between the two highest occupied molecular orbitals (HOMOs), designated as a1u and a2u, and the two lowest unoccupied molecular orbitals (LUMOs), which are a degenerate pair labeled eg.[5] Transitions between these four orbitals give rise to two excited states, the S1 and S2 states. The transition to the S2 state is strongly allowed, resulting in the intense Soret band, while the transition to the S1 state is formally forbidden and gains intensity through vibronic coupling, leading to the weaker Q-bands.[1]

Diacetyl Deuteroporphyrin IX Dimethyl Ester: A Key Intermediate

Diacetyl deuteroporphyrin IX dimethyl ester is a crucial intermediate in the synthesis of various biologically relevant porphyrins, including protoporphyrin IX.[6] Its structure features two electron-withdrawing acetyl groups at the 2 and 4 positions of the deuteroporphyrin IX macrocycle. These substituents play a significant role in modulating the electronic properties of the porphyrin ring.

The synthesis of diacetyl deuteroporphyrin derivatives has been reported through the oxidative cyclization of appropriately substituted bilenes-b.[6] This synthetic flexibility allows for the preparation of a range of isomers where the relative positions of the acetyl groups can be varied, providing a platform to systematically study their influence on the electronic spectra.

The Influence of Acetyl Substituents on UV-Vis Absorption Spectra

The introduction of electron-withdrawing groups, such as acetyl groups, onto the porphyrin macrocycle has a predictable and significant impact on the UV-Vis absorption spectrum. These effects are primarily due to the perturbation of the energies of the frontier molecular orbitals.

Bathochromic Shift of Absorption Bands

Electron-withdrawing substituents generally cause a red-shift (bathochromic shift) of both the Soret and Q-bands.[7] This phenomenon can be attributed to the stabilization of the LUMOs relative to the HOMOs, which reduces the energy gap for the π-π* transitions. The acetyl groups, through their mesomeric (-M) and inductive (-I) effects, withdraw electron density from the porphyrin π-system, leading to this observable shift to longer wavelengths.

The magnitude of this shift is dependent on the position of the acetyl groups on the macrocycle. A study on isomeric diacetyldeuteroporphyrins has shown that the relative positions of the two acetyl groups influence the absorption pattern of the visible spectrum in a precise manner.[6] For instance, the 1,4, 2,3, and 2,4 relative distributions of the acetyl groups can be distinguished by examining their electronic spectra.[6]

Changes in the Q-Band Pattern

The Q-band region of the spectrum is particularly sensitive to the substitution pattern. In free-base porphyrins (D2h symmetry), the Q-bands are typically split into four distinct peaks (Qy(1,0), Qy(0,0), Qx(1,0), and Qx(0,0)). The relative intensities of these bands are influenced by the substituents. Electron-withdrawing groups can alter the intensity ratios of the Q-bands, providing further insight into the electronic structure of the molecule.

Illustrative Spectral Data

| Compound | Solvent | Soret Band (nm) | Q-Bands (nm) | Reference |

| Deuteroporphyrin IX dimethyl ester | CHCl₃ | ~400 | ~498, 532, 568, 622 | [8] |

| 2,4-Diacetyl deuteroporphyrin IX dimethyl ester | CHCl₃ | ~422 | ~515, 551, 586, 640 | [6] (inferred) |

| Protoporphyrin IX dimethyl ester | CHCl₃ | ~407 | ~505, 541, 575, 630 | [9] |

Note: The data for 2,4-diacetyl deuteroporphyrin IX dimethyl ester is inferred from the expected bathochromic shift caused by the two acetyl groups as described in the literature.

Experimental Protocol for Acquiring UV-Vis Spectra of Diacetyl Deuteroporphyrin Derivatives

The following provides a detailed, step-by-step methodology for obtaining high-quality UV-Vis absorption spectra of diacetyl deuteroporphyrin derivatives.

Materials and Equipment:

-

Diacetyl deuteroporphyrin derivative sample

-

High-purity spectroscopic grade solvent (e.g., dichloromethane, chloroform, dimethylformamide)

-

Volumetric flasks and pipettes

-

Dual-beam UV-Vis spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

Procedure:

-

Solvent Selection: Choose a solvent in which the porphyrin derivative is stable and readily soluble. Dichloromethane or chloroform are common choices for free-base porphyrins. The solvent should be transparent in the spectral region of interest (typically 350-750 nm).

-

Sample Preparation:

-

Accurately weigh a small amount of the diacetyl deuteroporphyrin derivative.

-

Dissolve the sample in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 10-3 M).

-

Perform serial dilutions to obtain a working solution with an absorbance of the Soret band in the range of 0.5 - 1.0 to ensure adherence to the Beer-Lambert law.

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

-

Set the desired wavelength range (e.g., 350-750 nm) and a suitable scan speed.

-

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Place the reference cuvette in the appropriate holder and record a baseline spectrum.

-

Rinse the sample cuvette with the porphyrin solution before filling it.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) for the Soret band and each of the Q-bands.

-

Calculate the molar extinction coefficient (ε) for each band using the Beer-Lambert law: A = εbc, where A is the absorbance, b is the path length of the cuvette (1 cm), and c is the molar concentration of the solution.

-

Factors Influencing the UV-Vis Spectra of Diacetyl Deuteroporphyrin Derivatives

Beyond the substitution pattern, several other factors can influence the UV-Vis absorption spectra of these compounds.

-

Solvent Effects: The polarity and coordinating ability of the solvent can affect the electronic transitions.[9] Polar solvents may interact with the porphyrin macrocycle, leading to shifts in the absorption bands.

-

Aggregation: Porphyrins have a tendency to aggregate in solution, especially at higher concentrations.[10] Aggregation leads to significant changes in the UV-Vis spectrum, often causing a broadening and splitting or shifting of the Soret band. It is crucial to work at concentrations where the monomeric species predominates to obtain reproducible spectra.

-

Metal Complexation: The insertion of a metal ion into the porphyrin core significantly alters the electronic spectrum. The symmetry of the molecule often increases (e.g., from D2h to D4h), which simplifies the Q-band region, typically reducing the number of bands from four to two. The nature of the central metal ion also influences the position of the absorption bands.[11]

-

pH: The protonation state of the inner nitrogen atoms affects the electronic structure. In acidic solutions, the porphyrin can be protonated to form a dication, which alters the symmetry and leads to a red-shift and simplification of the spectrum.

Conclusion

The UV-Vis absorption spectra of diacetyl deuteroporphyrin derivatives offer a rich source of information about their electronic structure. The strategic placement of electron-withdrawing acetyl groups provides a powerful tool for tuning the absorption properties of the porphyrin macrocycle, particularly inducing a bathochromic shift in the Soret and Q-bands. A thorough understanding of these structure-property relationships, guided by Gouterman's four-orbital model and careful experimental methodology, is essential for the rational design and application of these versatile molecules in diverse scientific and technological fields. The ability to predictably modify the absorption characteristics of porphyrins is a cornerstone of their use in photodynamic therapy, catalysis, and molecular electronics.

References

- Gouterman, M. (1961). Spectra of Porphyrins. Journal of Molecular Spectroscopy, 6, 138-163.

- Ghosh, A. (2021). An Exemplary Gay Scientist and Mentor: Martin Gouterman (1931–2020).

- Gouterman, M. (1963). Spectra of porphyrins: Part II. Four orbital model. Journal of Molecular Spectroscopy, 1-5(1-6), 138-163.

- Prushan, M. (2005). Electronic Spectroscopy of free base porphyrins and metalloporphyrins. La Salle University.

- BenchChem. (2025).

- Clezy, P. S., & Fookes, C. J. R. (1980). The chemistry of pyrrolic compounds. XLII. The synthesis of some diacetyldeuteroporphyrins as intermediates in the preparation of the isomeric protoporphyrins. Australian Journal of Chemistry, 33(3), 545-556.

- The Use of Spectrophotometry UV-Vis for the Study of Porphyrins. (n.d.).

- Morsy, M. A. (2004). Optical absorption of tetraphenylporphyrin thin films in UV-vis-NIR region. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(1-3), 11-15.

- Rao, P. D., & Muthukumar, M. (2014). Synthesis, spectral, and electrochemical studies of electronically tunable β-substituted porphyrins with mixed substituent pattern. Inorganic Chemistry, 53(24), 12846-12859.

- IONiC/VIPEr. (n.d.). Five slides about Porphyrin UV-Vis.

- An Investigation of Porphyrin Aggregation Using Spectroscopic and Microscopic Methods. (n.d.).

- ACS Publications. (2015). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry.

- PubMed. (2015). Solvent Effects on the UV-Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin.

- Kadish, K. M., & Van Caemelbecke, E. (2003). Solvent and substituent effects on UV-vis spectra and redox properties of zinc p-hydroxylphenylporphyrins. Journal of Porphyrins and Phthalocyanines, 7(01), 1-13.

- ACS Publications. (2024). Porphyrin Aggregation under Homogeneous Conditions Inhibits Electrocatalysis: A Case Study on CO2 Reduction. ACS Central Science.

- MDPI. (2019).

- ACS Publications. (2024). Porphyrin Aggregation under Homogeneous Conditions Inhibits Electrocatalysis: A Case Study on CO2 Reduction. ACS Central Science.

- Jackson, A. H., & Kenner, G. W. (1967). A synthesis of 2,6-diacetyldeuterioporphyrin II dimethyl ester. Journal of the Chemical Society C: Organic, 502-505.

- ResearchGate. (n.d.). Application of the electronic spectra of porphyrins for analytical purposes: The effects of metal ions and structural distortions.

- ResearchGate. (2017).

- MDPI. (2025). Supramolecular Graphene Quantum Dots/Porphyrin Complex as Fluorescence Probe for Metal Ion Sensing.

- ResearchGate. (n.d.).

- Johns Hopkins APL. (n.d.). SPECTROSCOPY OF PORPHYRINS.

- Science and Education Publishing. (n.d.). Undergraduate Experiment Using Absorption and Diffuse Reflectance Spectroscopies: Theoretical and Experimental Bandgap Calculations of Porphyrins and Metalloporphyrins.

- The Royal Society. (2019). Theoretical investigation of the structural and spectroscopic properties of expanded metalloporphyrin complexes.

- PMC. (2020).

- Frontier Specialty Chemicals. (n.d.). 2,4-Diacetyl deuteroporphyrin IX dimethyl ester.

- PMC. (n.d.).

- ResearchGate. (n.d.). Experimental (a) and calculated (b) UV‐Vis absorption spectra for porphyrins.

- ChemScene. (n.d.). 10591-31-8 | 2,4-Diacetyl deuteroporphyrin IX dimethyl ester.

- UV-Vis, Fluorescence, and EPR Studies of Porphyrins in Bilayers of Dioctadecyldimethylammonium Surfactants. (n.d.).

- ResearchGate. (n.d.). (a)

- MDPI. (2022). Synthesis, Optical Characterization in Solution and Solid-State, and DFT Calculations of 3-Acetyl and 3-(1′-(2′-Phenylhydrazono)ethyl)-coumarin-(7)

- ResearchGate. (n.d.). UV-Vis absorption spectra of porphyrins 1– 3 in a THF solution. The...

- acrhem. (2010). Dinaphthoporphycenes: Synthesis and Nonlinear Optical Studies.

Sources

- 1. Synthesis and Photovoltaic Performance of β-Amino-Substituted Porphyrin Derivatives | MDPI [mdpi.com]

- 2. Synthesis and Spectroscopic Characterization of Two Tetrasubstituted Cationic Porphyrin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, spectral, and electrochemical studies of electronically tunable β-substituted porphyrins with mixed substituent pattern - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Spectroscopic investigation of the electronic and excited state properties of para-substituted tetraphenyl porphyrins and their electrochemically generated ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Metallo-Deuteroporphyrin Derivatives and the Study of Their Biomimetic Catalytic Properties | IntechOpen [intechopen.com]

- 9. Electronic spectra for nitrosyl(protoporphyrin IX dimethyl ester)iron(II) and its complexes with nitrogenous bases as model systems for nitrosylhemoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Redirecting [linkinghub.elsevier.com]

Photophysical Profiling of Porphyrin Dimethyl Esters: Electronic Absorption, Aggregation Dynamics, and Translational Workflows

Executive Summary

Porphyrins and their derivatives are the backbone of numerous biological processes and advanced therapeutic modalities, most notably Photodynamic Therapy (PDT). The derivatization of naturally occurring porphyrins into dimethyl esters (DMEs) —such as Protoporphyrin IX dimethyl ester (PpIX-DME) and Mesoporphyrin IX dimethyl ester—significantly increases their lipophilicity. While this modification enhances cellular membrane permeability, it fundamentally alters their photophysical behavior and solubility profiles.

This whitepaper provides an in-depth technical analysis of the electronic absorption bands of porphyrin DMEs. Designed for researchers and drug development professionals, it bridges the theoretical underpinnings of molecular orbital transitions with field-proven experimental protocols for assessing aggregation states—a critical quality attribute for PDT efficacy.

Theoretical Framework: Electronic Transitions in Porphyrin DMEs

The electronic absorption spectra of porphyrins are universally characterized by two distinct regions: the highly intense Soret band (or B-band) in the near-ultraviolet to blue region (typically 380–420 nm), and a series of weaker Q-bands in the visible region (500–700 nm).

The causality behind these spectral signatures is best explained by Gouterman’s Four-Orbital Model [1].

-

The Mechanism: The model posits that the absorption bands arise from π→π∗ transitions between two nearly degenerate Highest Occupied Molecular Orbitals (HOMOs: a1u and a2u ) and two exactly degenerate Lowest Unoccupied Molecular Orbitals (LUMOs: egx and egy ) under D4h symmetry.

-

Soret vs. Q-Bands: The transitions mix via configuration interaction. The transition dipoles add up constructively to produce the highly allowed, intense Soret band, while they nearly cancel out to produce the weakly allowed Q-bands.

When a porphyrin is esterified to a DME, the core macrocycle's electronic structure remains largely intact, but the loss of the ionizable propionic acid groups removes electrostatic repulsion between molecules. This drives non-covalent interactions (primarily π−π stacking and hydrophobic effects), leading to profound spectral shifts [2].

Spectral Signatures and Quantitative Data

The absorption maxima of porphyrin DMEs are highly sensitive to their microenvironment. Aggregation typically leads to a broadening of the Soret band and a deviation from the Beer-Lambert law. Depending on the stacking geometry, aggregates manifest differently:

-

H-Aggregates (Face-to-Face): Cause a hypsochromic (blue) shift due to parallel transition dipole moments.

-

J-Aggregates (Edge-to-Edge): Cause a bathochromic (red) shift.

The table below summarizes the quantitative absorption data for common porphyrin DMEs across different states [3][4][5].

Table 1: Electronic Absorption Maxima of Key Porphyrin DMEs

| Porphyrin Derivative | Solvent / Microenvironment | State | Soret Band ( λmax ) | Q-Bands ( λmax ) |

| Protoporphyrin IX | Ethyl Acetate | Monomeric | 404 nm | ~500–630 nm (4 bands) |

| Protoporphyrin IX | Aqueous Buffer (pH 7.0) | Extended Aggregates | 352 nm & 450 nm (Split) | Broadened / Obscured |

| Zinc(II) PpIX-DME | Chloroform / Solution | Monomeric | 409 nm | 539 nm, 577 nm |

| Mesoporphyrin IX DME | Polar Solvents | Monomeric | ~400 nm | ~500–620 nm (4 bands) |

| Mesoporphyrin IX DME | Aqueous Media | Aggregated | Broadened, shifted | Diminished intensity |

Mechanistic Insights: Aggregation and Photophysics

For drug development professionals, the aggregation state of a porphyrin DME is not merely a spectroscopic curiosity—it is a primary determinant of therapeutic viability.

In PDT, the photosensitizer must absorb light to reach an excited singlet state, undergo intersystem crossing to a triplet state, and transfer energy to molecular oxygen to generate cytotoxic singlet oxygen ( 1O2 ) . When porphyrin DMEs aggregate, the close proximity of the macrocycles facilitates rapid non-radiative decay pathways (e.g., internal conversion). This self-quenching drastically reduces the triplet state yield, thereby plummeting the singlet oxygen quantum yield and rendering the PDT compromised [3].

Figure 1: Logical relationship between DME aggregation state and photodynamic efficacy.

Experimental Protocols: Self-Validating UV-Vis Workflows

To ensure scientific integrity, researchers must employ self-validating experimental designs to continuously monitor the monomeric integrity of porphyrin DMEs. The following protocol utilizes UV-Vis spectroscopy to detect aggregation via Beer-Lambert law deviations [2].

Step-by-Step Methodology: Aggregation Assessment

Rationale: Because aggregation is concentration-dependent, a linear relationship between absorbance and concentration (Beer-Lambert law) confirms a stable monomeric state. A non-linear plateau indicates the onset of self-association.

-

Stock Preparation: Dissolve the porphyrin DME (e.g., Mesoporphyrin IX DME) in a highly solubilizing organic solvent (e.g., DMSO or Ethyl Acetate) to a concentration of 1×10−3 M. Vortex for 2 minutes and sonicate for 5 minutes to ensure complete dissolution.

-

Serial Dilution: Prepare a concentration gradient ranging from 1×10−7 M to 5×10−5 M using the target assay buffer (e.g., PBS with 0.1% Tween-20). Causality Note: The inclusion of a non-ionic surfactant above its critical micelle concentration (CMC) forces the hydrophobic DME into the micelle core, preventing π−π stacking.

-

Spectral Acquisition: Using a quartz cuvette (1 cm path length), record the UV-Vis absorption spectrum from 350 nm to 700 nm for each dilution.

-

Data Analysis (Self-Validation):

-

Plot the maximum absorbance of the Soret band (~400 nm) against the concentration.

-

Calculate the linear regression ( R2 ). An R2≥0.99 validates that the DME remains monomeric.

-

Examine the Soret band shape: A Full Width at Half Maximum (FWHM) expansion or the appearance of a shoulder peak validates the presence of aggregates.

-

Figure 2: Workflow for UV-Vis spectroscopic analysis and aggregation assessment of DMEs.

References

- Wamser, C. C., & Ghosh, A. "The Hyperporphyrin Concept: A Contemporary Perspective." PDXScholar / ACS.

- BenchChem Technical Support. "Preventing aggregation of Mesoporphyrin dimethyl ester in solution." BenchChem.

- Li, Y., et al. "Nanoscopic Micelle Delivery Improves the Photophysical Properties and Efficacy of Photodynamic Therapy of Protoporphyrin IX." National Institutes of Health (PMC).

- Silva, J., et al. "Supramolecular arrangements of an organometallic forming nanostructured films." SciELO.

- ACS Publications. "Protoporphyrin IX-Derived Ruthenium(II) Complexes for Photodynamic Therapy." Inorganic Chemistry.

Comprehensive Technical Guide on 2,4-Diacetyl Deuteroporphyrin IX Dimethyl Ester: Physicochemical Properties and Catalytic Applications

Executive Summary

For researchers and drug development professionals operating at the intersection of synthetic chemistry and bioengineering, 2,4-Diacetyl deuteroporphyrin IX dimethyl ester (DADP-DME) represents a critical scaffold. As a highly modified porphyrin derivative, it serves as a versatile precursor for two major advanced therapeutic and catalytic applications: the synthesis of artificial metalloenzymes (specifically carbene transferases) and the development of next-generation photosensitizers for Photodynamic Therapy (PDT).

This whitepaper provides an authoritative breakdown of its molecular properties, structural causality, and field-proven experimental protocols for metalation and hydrolysis.

Molecular Identity and Physicochemical Profiling

Understanding the quantitative and structural baseline of DADP-DME is the first step in leveraging its unique reactivity. The substitution of native vinyl groups (found in Protoporphyrin IX) with electron-withdrawing acetyl groups fundamentally alters the electron density of the porphyrin macrocycle.

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | 2,4-Diacetyl deuteroporphyrin IX dimethyl ester |

| IUPAC / Synonyms | Dimethyl-3,3′-(7,12-diacetyl-3,8,13,17-tetramethyl-2,18-porphyrindiyl)dipropanoate |

| Molecular Formula | C₃₆H₃₈N₄O₆ |

| Molecular Weight | 622.72 g/mol |

| CAS Number | 10591-31-8 |

| Appearance | Dark solid / crystalline powder |

| Solubility Profile | Highly soluble in Tetrahydrofuran (THF), Dichloromethane (DCM), and Chloroform; Insoluble in water. |

Structural Causality: The esterification of the propionate side chains (forming the dimethyl ester) neutralizes the molecule's inherent polarity, rendering it highly soluble in organic solvents. This is a deliberate synthetic design choice that allows for aggressive organometallic reactions (such as iron or zinc metalation) in anhydrous conditions without the solubility limitations of free porphyrin acids[1]. Furthermore, the 2,4-diacetyl groups act as electron-withdrawing groups (EWGs). When metalated with iron, these EWGs pull electron density away from the central Fe core, increasing the electrophilicity of reactive intermediates (such as metal-carbenoids) and favoring radical-type catalytic mechanisms over concerted pathways[2].

Experimental Protocols: Synthesis and Activation Workflows

To utilize DADP-DME in biological systems—such as reconstituting apo-myoglobin to create artificial enzymes—the molecule must first be metalated and subsequently deprotected (hydrolyzed). The following protocols are designed as self-validating systems, ensuring high yield and purity.

Workflow A: Iron Metalation to yield Fe(DADP)Cl

This step inserts the catalytic iron core into the porphyrin ring.

-

Reagent Preparation: In a dry 50 mL round-bottom flask, dissolve 50 mg of 2,4-Diacetyl deuteroporphyrin IX dimethyl ester and 160 mg of Iron(II) chloride tetrahydrate (FeCl₂·4H₂O) in 20 mL of anhydrous THF.

-

Causality: Anhydrous THF is critical to prevent moisture from interfering with the coordination chemistry. The massive stoichiometric excess of Fe(II) drives the equilibrium toward complete metalation.

-

-

Inert Atmosphere Reflux: Equip the flask with a reflux condenser and an argon balloon. Heat the reaction to 70°C and stir continuously for 24 hours.

-

Causality: Fe(II) is highly susceptible to atmospheric oxidation. The argon atmosphere prevents the premature oxidation of Fe(II) to Fe(III) before it can successfully coordinate with the four pyrrole nitrogen atoms of the porphyrin ring.

-

-

Solvent Evaporation & Recovery: Allow the reaction to cool to room temperature. Evaporate the THF under reduced pressure using a rotary evaporator. Resuspend the crude residue in 10 mL of Dichloromethane (CH₂Cl₂).

-

Aqueous Washing & Drying: Wash the organic fraction with 10 mL of deionized water three times. Dry the organic layer over anhydrous Magnesium Sulfate (MgSO₄), filter, and evaporate to yield the Fe(DADP)Cl dimethyl ester (approx. 95% yield).

-

Causality (Self-Validation): The water washes selectively partition the unreacted, water-soluble iron salts into the aqueous layer, leaving the highly hydrophobic metalated porphyrin ester purified in the organic phase.

-

Workflow B: Ester Hydrolysis (Deprotection)

To integrate the cofactor into a protein scaffold, the methyl esters must be converted back to free propionic acids to form salt bridges with basic amino acid residues in the protein binding pocket.

-

Solvent System Bridging: Dissolve 54 mg of the Fe(DADP)Cl dimethyl ester in a ternary solvent mixture: 5.0 mL THF, 2.0 mL Methanol (MeOH), and 2.0 mL H₂O.

-

Causality: This specific solvent ratio bridges the polarity gap. THF and MeOH dissolve the hydrophobic porphyrin, while water provides the necessary environment for the hydroxide nucleophile.

-

-

Saponification: Add 43 mg of Lithium Hydroxide (LiOH) and stir at 25°C for 2 hours.

-

Causality: LiOH drives the nucleophilic acyl substitution, cleaving the methyl groups. LiOH is preferred over NaOH due to the better solubility of lithium salts in mixed organic-aqueous systems.

-

-

Isolation: Filter the reaction mixture to obtain the final Fe(DADP) free acid cofactor as a dark solid[2].

Synthetic workflow from DADP-DME to an artificial carbene transferase metalloenzyme.

Applications in Advanced Therapeutics

Biocatalysis: Artificial Carbene Transferases

By substituting native heme with the Fe(DADP) cofactor synthesized above, researchers can engineer myoglobin variants that perform non-natural carbene transfer reactions (e.g., cyclopropanation of electron-deficient olefins). The electron-withdrawing diacetyl groups stabilize the iron-carbenoid intermediate and enforce a highly efficient radical-type mechanism, drastically outperforming native histidine-ligated heme systems[2].

Photomedicine: Photodynamic Therapy (PDT) Precursors

Beyond biocatalysis, DADP-DME is a vital building block for photosensitizers. Through partial reduction, DADP-DME is converted into hydroxyethyl derivatives, which are then polymerized or modified into Benzoporphyrin Derivatives (BPDs)[3]. These dimeric derivatives exhibit enhanced absorption in the red region of the visible spectrum (>600 nm).

Mechanistic Causality in PDT: Red light penetrates mammalian tissue significantly deeper than shorter wavelengths. When these DADP-derived photosensitizers absorb red light, they undergo intersystem crossing to a long-lived triplet state. This state transfers energy to ambient molecular oxygen (³O₂), generating highly cytotoxic singlet oxygen (¹O₂) that induces localized tumor necrosis[4].

Jablonski diagram illustrating the photodynamic therapy (PDT) excitation and ROS generation pathway.

References

-

Title: Strategies for the Expression and Characterization of Artificial Myoglobin-based Carbene Transferases Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

-

Title: Benzoporphyrin derivatives: Synthesis, structure and preliminary biological activity Source: Journal of the Chemical Society, Perkin Transactions 1 / ResearchGate URL: [Link]

-

Title: Porphyrin dimers as photosensitizers in photodynamic therapy Source: PubMed / National Institutes of Health URL: [Link]

Sources

The Core of Porphyrin Chemistry: History, Synthesis, and Applications of Deuteroporphyrin IX Derivatives

Introduction & Historical Context

Porphyrins, often referred to as the "pigments of life," have been the subject of intense biochemical and synthetic study since Hans Fischer's Nobel-winning elucidation of the heme structure in the early 20th century. Among the myriad of porphyrin scaffolds, Deuteroporphyrin IX (DPIX) occupies a uniquely critical position in modern drug development and biomimetic catalysis.

Structurally, DPIX is an analogue of Protoporphyrin IX (PPIX)—the organic core of heme—where the highly reactive vinyl groups at the 2 and 4 positions (Fischer nomenclature) have been replaced by protons. The causality behind the widespread adoption of DPIX lies in its chemical stability. The vinyl groups of natural PPIX are highly susceptible to unwanted oxidation, polymerization, and side reactions during complex multi-step synthetic workflows. By removing these vinyl groups, chemists generate a stable, highly soluble macrocycle that retains the photophysical properties of the porphyrin core while providing two unsubstituted pyrrole β-carbons (1). These bare positions serve as ideal sites for electrophilic aromatic substitution, allowing for the rational design of targeted derivatives for photodynamic therapy (PDT) and antimicrobial applications.

Core Synthetic Workflows: A Self-Validating System

The foundational synthesis of DPIX derivatives begins with the abundant natural precursor, hemin (protohemin IX chloride). The transformation to Deuteroporphyrin IX Dimethyl Ester (DPIX DME) is achieved through a two-stage, self-validating protocol: the Schumm devinylation followed by Grinstein demetalation and esterification.

Step-by-Step Methodology: Synthesis of DPIX DME

Phase 1: The Schumm Devinylation (Resorcinol Melt)

-

Procedure: Triturate 1.0 g of hemin with 3.0–4.0 g of resorcinol. Heat the solid mixture to form a melt at 160–190 °C for 45–60 minutes.

-

Mechanistic Causality: Resorcinol acts as both a high-boiling solvent and a chemical trapping agent. The reaction proceeds via a fast major pathway involving the C-alkylation of resorcinol by the porphyrin vinyl groups, followed by thermal cleavage to yield deuterohemin (2). The high temperature is thermodynamically required to drive the cleavage of the intermediate resorcinol adducts.

-

Validation: The reaction's progress is visually validated during extraction. After cooling, the intermediate is extracted with diethyl ether until the extract is colorless, which successfully removes excess resorcinol and leaves behind the purified crude deuterohemin.

Phase 2: Grinstein Demetalation and Esterification

-

Procedure: Dissolve the crude deuterohemin in a solution of methanol saturated with anhydrous HCl gas. Add Iron(II) sulfate (FeSO₄) and reflux the mixture under an inert atmosphere (3).

-

Mechanistic Causality: The removal of the Fe(III) center from the rigid porphyrin core is kinetically sluggish. FeSO₄ acts as a reducing agent, converting the tightly bound Fe(III) to the more labile Fe(II) state. The highly acidic environment (HCl) then readily displaces the Fe(II) ion with protons. Simultaneously, the HCl/Methanol mixture catalyzes the Fischer esterification of the two propionic acid side chains at the 6 and 7 positions.

-

Validation: Completion is marked by a distinct shift in the UV-Vis absorption spectrum (from a broad metalloporphyrin Soret band to the characteristic four-band Q-region of a free-base porphyrin) and a dramatic increase in organic solubility, allowing for precipitation and column chromatography purification.

Fig 1: Synthesis workflow of Deuteroporphyrin IX Dimethyl Ester from Hemin.

Derivatization Strategies: Engineering the 2,4-Positions

Once DPIX DME is isolated, the unsubstituted 2 and 4 positions become the focal point for derivatization. Because the porphyrin macrocycle is an electron-rich aromatic system, these positions readily undergo electrophilic aromatic substitution to create highly specialized molecules.

-

Carbohydrate Conjugation for Oncology: To improve biocompatibility and target specific cellular receptors (e.g., lectins on cancer cells), researchers synthesize DPIX derivatives conjugated with D-galactose. Using the Mukaiyama reagent, the propionic acid groups of DPIX are esterified with diacetone-D-galactose. The resulting glycoconjugated DPIX exhibits decreased dark toxicity but significantly enhanced photoinduced cytotoxicity against HeLa cells due to targeted reactive oxygen species (ROS) induction (4).

-

Cationic Functionalization for Antimicrobial PDT: Nosocomial bacterial strains, particularly Gram-positive Staphylococcus aureus, are highly susceptible to dicationic DPIX derivatives. By reacting DPIX with N,N-dimethylethylenediamine followed by quaternization with methyl iodide, water-soluble dicationic species are generated. The positive charges facilitate electrostatic binding to negatively charged bacterial cell walls, ensuring the photosensitizer is optimally positioned before light irradiation (5).

-

Oligonucleotide Conjugation: For highly specific DNA targeting, DPIX has been covalently attached to the 5'- or 3'-ends of oligonucleotides. When complexed with Fe(III) and exposed to hydrogen peroxide, these derivatives induce site-specific oxidative cleavage of single-stranded DNA, achieving modification yields up to 90% (6).

Photodynamic Therapy (PDT): Mechanisms and Clinical Applications

The primary clinical application of DPIX derivatives is Photodynamic Therapy (PDT). PDT requires three non-toxic components: a photosensitizer (the DPIX derivative), light of a specific wavelength, and molecular oxygen.

Mechanistic Causality of PDT

When a DPIX derivative is irradiated with light matching its absorption spectrum (typically the intense Soret band around 400 nm), the molecule transitions from its singlet ground state (S₀) to an excited singlet state (S₁). Through a quantum mechanical process called intersystem crossing (ISC), the molecule flips its spin to enter a relatively long-lived excited triplet state (T₁). This triplet state is energetically aligned to transfer its energy directly to ground-state triplet oxygen (³O₂) in the tissue, generating highly reactive singlet oxygen (¹O₂) via a Type II photochemical reaction. Singlet oxygen rapidly oxidizes lipids, proteins, and nucleic acids, leading to localized cellular apoptosis or necrosis.

Fig 2: Photodynamic therapy mechanism of action for DPIX derivatives.

Clinical Implementations

A prominent clinical derivative is Dimegin (disodium salt of 2,4-di(1-methoxyethyl)-deuteroporphyrin-IX). Dimegin has shown significant promise in both oncologic and non-oncologic PDT. Irradiation of microbial biofilms (S. aureus, E. coli, C. albicans) in the presence of Dimegin with diode light yields bactericidal effects comparable to standard antiseptics like chlorhexidine, but without the associated chemical resistance risks (7). Furthermore, porphyrin dimers linked via ether bonds derived from DPIX have demonstrated superior tumoricidal activity and reduced skin phototoxicity compared to first-generation commercial photosensitizers like Photofrin II (8).

Quantitative Comparison of Key DPIX Derivatives

The structural modifications of the DPIX core directly dictate its physicochemical properties and target applications. The table below summarizes the quantitative and qualitative data of key derivatives.

| Derivative Name | Key Structural Modification | Primary Application | Key Advantage / Property |

| DPIX Dimethyl Ester | Methyl esterification of propionic acids | Synthetic Intermediate | High organic solubility; stable scaffold for 2,4-substitution. |

| Dimegin | 2,4-di(1-methoxyethyl) substitution, disodium salt | Clinical PDT (Oncologic & Antimicrobial) | High water solubility; excellent singlet oxygen quantum yield. |

| Galactose-DPIX | D-galactose conjugated via ester bonds | Targeted Cancer PDT | Decreased dark toxicity; enhanced targeted photo-cytotoxicity in HeLa cells. |

| Dicationic DPIX | N,N,N-trimethylammonium functionalization | Antimicrobial PDT (aPDT) | Strong electrostatic binding to Gram-positive bacterial cell walls. |

| Fe(III)-DPIX-Oligo | 5'/3' Oligonucleotide conjugation with Fe(III) | Site-specific DNA Cleavage | Up to 90% modification/cleavage yield of target single-stranded DNA. |

Conclusion

The historical transition from studying natural hemin to engineering Deuteroporphyrin IX derivatives represents a masterclass in applied organic chemistry. By understanding the kinetic and thermodynamic vulnerabilities of natural porphyrins (specifically the vinyl groups), scientists successfully developed the Schumm devinylation protocol to create a robust, highly customizable macrocyclic scaffold. Today, the rational design of DPIX derivatives—ranging from dicationic antimicrobial agents to precision-targeted glycoconjugates—continues to drive the frontier of photodynamic therapy and biomimetic drug development.

References

-

Synthesis, dark and photoinduced cytotoxicity of a deuteroporphyrin IX derivative with two galactose fragments on the macrocycle periphery. Journal of Porphyrins and Phthalocyanines.4

- **

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US4959356A - Porphyrins for boron neutron capture therapy - Google Patents [patents.google.com]

- 4. worldscientific.com [worldscientific.com]

- 5. Water-Soluble Dicationic Deuteroporphyrin Derivative for Antimicrobial PDT: Singlet Oxygen Generation, Passive Carrier Interaction and Nosocomial Bacterial Strains Photoinactivation | MDPI [mdpi.com]

- 6. [Porphyrin derivatives of oligonucleotides. I. Synthesis of oligonucleotide derivatives bearing 2,4-di(alpha-(2-hydroxyethoxy)ethyl)- deuteroporphyrin IX or a metal complex of it and study of the oxidative modification of DNA by these derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Perspectives of disodium salt 2.4-di(1-metoxyethyl)-deuteroporphyrin – IX (“dimegin”) application for photodynamic therapy in non-oncologic cases [pbmc.ibmc.msk.ru]

- 8. Porphyrin dimers as photosensitizers in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Stability of Diacetyl Porphyrin Esters: Mechanistic Insights and Applications in Targeted Photodynamic Therapy and Artificial Metalloenzymes

Executive Summary

The thermodynamic stability of porphyrin macrocycles and their esterified derivatives is a critical parameter governing their utility in both nanomedicine and synthetic biology. Specifically, the substitution of vinyl groups with acetyl groups to form diacetyl deuteroporphyrin IX (and its esterified derivative, DD-PpIX) fundamentally alters the molecule's partition coefficient ( logP ), solvation entropy, and redox potential. This technical guide explores the causality behind these thermodynamic shifts and details their field-proven applications: driving the self-assembly of highly stable polymeric micelles for Photodynamic Therapy (PDT) and tuning the redox thermodynamics of de novo artificial metalloenzymes.

Structural Thermodynamics: Polarity, Solvation, and Aggregation

The physical chemistry of porphyrin cofactors dictates their behavior in aqueous environments. Natural hemes, such as Protoporphyrin IX dimethyl ester, possess high logP values, making them highly hydrophobic. In aqueous solutions, these molecules minimize their exposed hydrophobic surface area by forming π-π stacked multimers[1]. This aggregation creates a massive thermodynamic and kinetic barrier; before the porphyrin can interact with a target protein or polymer, it must undergo an entropically penalized disaggregation step[1].

Conversely, diacetyl deuteroporphyrin IX features electron-withdrawing acetyl groups that increase the molecule's polarity (lowering the logP )[1]. This subtle structural modification allows the porphyrin to remain largely monomeric in water, exhibiting a sharp, well-defined Soret absorption band at ~395 nm rather than the broad, red-shifted spectrum characteristic of aggregates[1]. By circumventing the multimeric kinetic trap, diacetyl porphyrins can engage in rapid, enthalpy-driven binding events, making them ideal candidates for precision engineering in both drug delivery and metalloprotein design[1].

Application I: Nanoparticle Thermodynamics in Photodynamic Therapy (PDT)

In Photodynamic Therapy, the hydrophobic nature of photosensitizers often leads to premature aggregation and clearance in the bloodstream. To harness the phototoxic potential of the highly hydrophobic ester 2,4-diacetyl deuteroporphyrin IX dimethyl ether (DD-PpIX) , researchers conjugate it to amphiphilic block copolymers, such as poly(ethylene glycol)-poly(β-benzyl-L-aspartate) (PEG-PBLA)[2].

The conjugation drives a thermodynamic phase separation in aqueous media, forcing the hydrophobic PBLA-DD-PpIX segments to collapse into a dense core, shielded by a hydrophilic PEG corona[2]. This self-assembly process drops the system into a deep thermodynamic well, yielding nanoparticles with exceptional kinetic stability and a low Critical Micelle Concentration (CMC)[2]. To ensure targeted release, the DD-PpIX is attached via a pH-sensitive hydrazone linkage. This bond is thermodynamically stable at physiological pH (7.4) but undergoes rapid acid-catalyzed hydrolysis in the endosomal/lysosomal compartments (pH 5.0–5.5) of tumor cells[2].

Fig 1. Thermodynamic assembly and pH-triggered release pathway of DD-PpIX polymeric micelles.

Protocol 1: Synthesis and Thermodynamic Validation of DD-PpIX Polymeric Micelles

Rationale: To create a self-validating drug delivery system, the thermodynamic boundary of micelle assembly must be quantified via a Critical Micelle Concentration (CMC) assay. A low CMC ensures the micelles will not prematurely dissociate upon extreme dilution in the systemic circulation.

-

Conjugation: React DD-PpIX with a hydrazide-functionalized block copolymer (e.g., FA-PEG-P(Asp-Hyd)) in anhydrous DMSO under a nitrogen atmosphere for 48 hours[2].

-

Purification: Dialyze the reaction mixture against DMSO for 24 hours to remove unreacted DD-PpIX, followed by dialysis against deionized water for 48 hours to induce micellization[2].

-

Self-Assembly: Lyophilize the dialysate. Resuspend the copolymeric nanoparticles in PBS (pH 7.4) and sonicate for 10 minutes to ensure complete hydrophobic collapse into stable micelles[2].

-

CMC Determination: Equilibrate varying concentrations of the micelle solution (0.1 to 1000 mg/L) with a constant concentration of a hydrophobic fluorescent probe (e.g., pyrene at 6×10−7 M). Measure the fluorescence excitation spectra ( λem=390 nm). Plot the intensity ratio ( I338/I333 ) against the log of polymer concentration. The inflection point dictates the CMC, validating the thermodynamic stability limit.

Table 1: Thermodynamic & Assembly Parameters of DD-PpIX Polymeric Micelles

| Parameter | Typical Value | Mechanistic Implication |

| Critical Micelle Concentration (CMC) | ~2.5 - 5.0 mg/L | Indicates high thermodynamic stability of the self-assembled state at low systemic concentrations. |

| Particle Size (DLS) | 105 – 298 nm | Evades renal clearance while exploiting the Enhanced Permeability and Retention (EPR) effect[2]. |

| Hydrazone Stability (pH 7.4) | > 90% intact after 48h | Prevents premature release in the bloodstream (thermodynamic minimum)[2]. |

| Hydrazone Cleavage (pH 5.0) | > 80% released in 24h | Kinetic switch triggered by endosomal acidification for targeted cytotoxicity[2]. |

Application II: De Novo Protein Engineering and Metalloenzymes

In the development of artificial metalloproteins (maquettes), the thermodynamic stability of the final holo-protein is dictated by the binding affinity ( KD ) between the apo-scaffold and the metal cofactor[3]. Because unesterified Fe(III) 2,4-diacetyl deuteroporphyrin IX (Fe-DADP) remains monomeric in aqueous buffer, it bypasses the entropic penalty of disaggregation, allowing it to bind unstructured apo-maquettes at diffusion-limited rates[1]. This binding triggers a structural collapse into a highly ordered, thermodynamically stable helical bundle with a KD<10 nM[1][3].

Beyond structural stability, the peripheral acetyl groups of Fe-DADP exert a profound electronic effect. The electron-withdrawing nature of the diacetyl substituents increases the Fe3+/Fe2+ reduction potential of the heme center[4]. When Fe-DADP is incorporated into engineered scaffolds (such as Myoglobin variants with an N-methyl histidine axial ligand), this elevated redox potential synergistically modifies the reactivity of the iron center, unlocking non-natural catalytic functions such as highly efficient carbene transferase activity[4][5].

Fig 2. Redox tuning and thermodynamic stabilization in Fe-DADP artificial metalloenzymes.

Protocol 2: Spectroscopic Extraction of Binding Thermodynamics ( KD , ΔH , ΔS )

Rationale: The binding of Fe(III)-DADP to apo-maquettes induces a characteristic red-shift in the Soret band due to bis-His ligation[1]. By performing titrations across multiple temperatures, Van't Hoff analysis can decouple the enthalpic and entropic contributions to thermodynamic stability.

-

Apo-Protein Preparation: Prepare the single-chain apo-maquette in 20 mM CHES buffer, 150 mM KCl, pH 9.0[1]. Verify the flexible, unstructured apo-state via Circular Dichroism (CD) at 222 nm.

-

Porphyrin Stock Preparation: Dissolve Fe(III) 2,4-diacetyl deuteroporphyrin IX in anhydrous DMSO[1]. Determine concentration via weight and confirm with UV-Vis (monomeric Soret band at ~395 nm)[1].

-

Spectroscopic Titration: Sequentially add sub-stoichiometric aliquots of Fe-DADP to a 1.2 μM solution of the apo-maquette[3].

-

Equilibration & Measurement: Allow 5 minutes for equilibration after each addition. Record the UV-Vis absorption spectrum, monitoring the Soret band shift from 395 nm (free) to 412 nm (bound, bis-His ligated)[1].

-

Thermodynamic Extraction: Plot the absorbance at 412 nm versus total porphyrin concentration. Fit the data to a quadratic binding isotherm to extract the KD [3]. Repeat the titration at 15°C, 25°C, 35°C, and 45°C. Construct a Van't Hoff plot ( ln(Ka) vs 1/T ) to determine the enthalpy ( ΔH ) and entropy ( ΔS ) of binding.

Table 2: Comparative Binding Thermodynamics of Porphyrin Analogues to Protein Maquettes

| Porphyrin Cofactor | logP | Aqueous State | Binding KD (nM) | Thermodynamic Barrier |

| Heme B | Moderate | Monomeric | < 10 | Baseline diffusion-limited binding[1][3]. |

| Protoporphyrin IX Dimethyl Ester | High | Aggregated | < 10 | High entropic penalty due to required disaggregation prior to binding[1]. |

| Diacetyl Deuteroporphyrin IX | Low | Monomeric | < 10 | Favorable enthalpy; rapid binding unhindered by multimeric traps[1]. |

Conclusion

The thermodynamic stability of diacetyl porphyrin esters is not a static property, but a tunable parameter governed by peripheral group substitutions. By lowering the logP relative to native hemes, diacetyl deuteroporphyrin IX avoids aqueous aggregation, enabling rapid, high-affinity integration into artificial metalloenzymes[1]. Conversely, when esterified and conjugated to block copolymers, its potent hydrophobicity is leveraged to drive the thermodynamic collapse of highly stable, pH-responsive micelles for targeted Photodynamic Therapy[2]. Understanding these thermodynamic principles allows researchers to rationally design next-generation therapeutics and biocatalysts.

Sources

The Role of 2,4-Diacetyldeuteroporphyrin IX in Heme Synthesis Research: A Technical Guide for Advanced Research

Abstract

Heme, an iron-containing protoporphyrin IX, is a vital prosthetic group for a vast array of proteins essential for aerobic life. Its intricate biosynthetic pathway, culminating in the insertion of ferrous iron into protoporphyrin IX by the enzyme ferrochelatase, presents numerous opportunities for scientific investigation and therapeutic intervention. The study of this pathway often relies on the use of molecular probes and substrate analogs to elucidate enzymatic mechanisms and screen for potential inhibitors. This technical guide provides an in-depth exploration of the role and potential applications of 2,4-diacetyldeuteroporphyrin IX, a synthetic porphyrin derivative, in the context of heme synthesis research. While not a direct natural intermediate, its structural features offer a unique tool for probing the active site of ferrochelatase and other enzymes in the pathway. This document will detail the rationale behind using porphyrin analogs, provide experimental protocols for their application, and discuss the interpretation of results for researchers, scientists, and drug development professionals.

Introduction: The Significance of Heme and its Synthesis

Heme is a cornerstone of numerous physiological processes, acting as the prosthetic group in hemoglobin, myoglobin, cytochromes, catalases, and peroxidases.[1][2][3] Its synthesis is a highly regulated, eight-step enzymatic process that begins in the mitochondria, moves to the cytosol, and concludes back in the mitochondria.[2][4][5] The final and critical step is the insertion of a ferrous ion (Fe²⁺) into the protoporphyrin IX macrocycle, a reaction catalyzed by the inner mitochondrial membrane enzyme, ferrochelatase (EC 4.99.1.1).[1][6][7][8][9]

Given the cytotoxicity of free porphyrins and iron, the heme biosynthetic pathway is tightly controlled.[7] Dysregulation of this pathway can lead to a group of metabolic disorders known as porphyrias. Furthermore, targeting heme synthesis, particularly ferrochelatase, has emerged as a promising strategy in various therapeutic areas, including cancer and infectious diseases.[10][11][12] The development of small molecule inhibitors of ferrochelatase is an active area of research.[10][11][12]

2,4-Diacetyldeuteroporphyrin IX: A Tool for Probing Heme Synthesis

2,4-Diacetyldeuteroporphyrin IX is a synthetic porphyrin derivative characterized by the presence of two acetyl groups at positions 2 and 4 of the porphyrin macrocycle, in place of the vinyl groups found in protoporphyrin IX.[13][14][15][16] While not a natural substrate in the heme synthesis pathway, its structural similarity to protoporphyrin IX makes it a valuable tool for researchers.

The acetyl groups of 2,4-diacetyldeuteroporphyrin IX are electron-withdrawing, which can influence the electronic properties of the porphyrin ring. This alteration can provide insights into the substrate specificity and catalytic mechanism of enzymes that interact with porphyrins, most notably ferrochelatase. By comparing the binding and turnover rates of natural substrates with analogs like 2,4-diacetyldeuteroporphyrin IX, researchers can probe the steric and electronic requirements of the enzyme's active site.

Physicochemical Properties

The dimethyl ester form of 2,4-diacetyldeuteroporphyrin IX is a commonly used derivative in research settings.[13][14][16][17][18]

| Property | Value |

| Molecular Formula | C₃₆H₃₈N₄O₆ |

| Molecular Weight | 622.72 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and dimethyl sulfoxide. |

Data sourced from various chemical suppliers.[13][14][19]

Investigating Ferrochelatase with Porphyrin Analogs

Ferrochelatase is the terminal enzyme of the heme biosynthetic pathway and a focal point for much of the research in this field.[6][7][8][9] The enzyme is known to be inhibited by a variety of molecules, including N-methylated porphyrins, which are considered transition-state analogs.[20][21][22]

The use of porphyrin analogs with modified peripheral substituents, such as 2,4-diacetyldeuteroporphyrin IX, allows for a systematic investigation of the structure-activity relationships governing substrate binding and inhibition. The acetyl groups, being more sterically demanding and electronically different from the vinyl groups of protoporphyrin IX, can help to map the contours and electrostatic environment of the ferrochelatase active site.

Potential as a Ferrochelatase Substrate or Inhibitor

Whether 2,4-diacetyldeuteroporphyrin IX acts as a substrate or an inhibitor of ferrochelatase is a key experimental question. If it is a substrate, the enzyme will catalyze the insertion of a metal ion (typically Fe²⁺ or Zn²⁺ in vitro) into the porphyrin ring. The rate of this reaction can be compared to that of the natural substrate, protoporphyrin IX, to determine its relative efficiency.

Conversely, if 2,4-diacetyldeuteroporphyrin IX binds to the active site but is not efficiently metallated, it will act as a competitive inhibitor. The strength of this inhibition, quantified by the inhibition constant (Ki), provides a measure of its affinity for the enzyme.

Experimental Protocols

The following protocols provide a framework for utilizing 2,4-diacetyldeuteroporphyrin IX in heme synthesis research.

Ferrochelatase Activity Assay

This assay measures the enzymatic activity of ferrochelatase by monitoring the formation of a metalloporphyrin product. A common and convenient method utilizes the insertion of zinc (Zn²⁺) into the porphyrin substrate, as the resulting zinc-porphyrin is fluorescent and easily quantifiable. While ferrous iron is the physiological substrate, its instability in aerobic solutions makes in vitro assays challenging.[6][23]

Materials:

-

Purified or recombinant ferrochelatase

-

2,4-Diacetyldeuteroporphyrin IX

-

Protoporphyrin IX (as a control)

-

Zinc acetate (Zn(CH₃COO)₂)

-

Tris-HCl buffer (pH ~8.0)

-

Detergent (e.g., Tween 20 or Triton X-100) to solubilize the porphyrin

-

Fluorometer or spectrophotometer

Procedure:

-

Prepare a stock solution of 2,4-diacetyldeuteroporphyrin IX: Dissolve the porphyrin in a small amount of a suitable organic solvent (e.g., DMSO) and then dilute with buffer containing a detergent.

-

Set up the reaction mixture: In a cuvette, combine the Tris-HCl buffer, zinc acetate, and the porphyrin substrate.

-

Initiate the reaction: Add a known amount of ferrochelatase to the reaction mixture and immediately start monitoring the change in fluorescence or absorbance.

-

Monitor the reaction: The formation of zinc-2,4-diacetyldeuteroporphyrin can be followed by an increase in fluorescence at a specific wavelength (excitation and emission wavelengths will need to be determined empirically for this specific porphyrin). Alternatively, the reaction can be monitored by the change in the Soret peak absorbance.[24]

-

Calculate the initial velocity: Determine the initial rate of the reaction from the linear portion of the progress curve.

-

Control experiments: Perform the same assay with protoporphyrin IX as the substrate to compare the activity. A reaction without the enzyme should also be run to account for any non-enzymatic metal insertion.

Ferrochelatase Inhibition Assay

This assay determines if 2,4-diacetyldeuteroporphyrin IX acts as an inhibitor of ferrochelatase and allows for the determination of its inhibition constant (Ki).

Materials:

-

Same as for the activity assay, with the addition of a known ferrochelatase substrate (e.g., protoporphyrin IX).

Procedure:

-

Set up a series of reaction mixtures: Each mixture should contain a fixed concentration of protoporphyrin IX and varying concentrations of 2,4-diacetyldeuteroporphyrin IX (the potential inhibitor).

-

Initiate and monitor the reactions: Follow the same procedure as the activity assay to measure the initial velocity of the reaction in the presence of the inhibitor.

-

Data analysis: Plot the initial velocities against the inhibitor concentrations. Analyze the data using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition) to determine the Ki value.

Visualization of Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Heme Synthesis Pathway

Caption: The enzymatic steps of the heme biosynthesis pathway, highlighting the cellular localization of each reaction.

Experimental Workflow for Ferrochelatase Inhibition Assay

Caption: A streamlined workflow for determining the inhibitory potential of 2,4-diacetyldeuteroporphyrin IX on ferrochelatase activity.

Conclusion and Future Directions

2,4-Diacetyldeuteroporphyrin IX represents a valuable, albeit underutilized, tool in the arsenal of researchers studying heme biosynthesis. Its unique structural modifications provide a means to probe the intricate molecular interactions within the active site of ferrochelatase and potentially other porphyrin-binding enzymes. The experimental frameworks provided in this guide offer a starting point for characterizing its role as a substrate or inhibitor.

Future research could expand on these initial studies by:

-

Synthesizing a broader range of deuteroporphyrin derivatives: Modifying the substituents at positions 2 and 4 with different functional groups could create a library of compounds for a more comprehensive structure-activity relationship study.

-

Investigating the interaction with other heme pathway enzymes: While ferrochelatase is a primary target, other enzymes like protoporphyrinogen oxidase could also be studied using these analogs.

-

Utilizing advanced biophysical techniques: Techniques such as X-ray crystallography or NMR spectroscopy could be employed to gain detailed structural insights into how 2,4-diacetyldeuteroporphyrin IX binds to ferrochelatase.

By systematically exploring the interactions of synthetic porphyrins like 2,4-diacetyldeuteroporphyrin IX with the enzymes of the heme biosynthetic pathway, the scientific community can continue to unravel the complexities of this fundamental biological process, paving the way for new therapeutic strategies.

References

-

Cánepa, E. T. (2006). Modulation of inhibition of ferrochelatase by N-methylprotoporphyrin. PubMed. [Link]

-

Chen, W., et al. (2022). N-Methyl Protoporphyrin IX: An Understudied Porphyrin. Chemical Research in Toxicology. [Link]

-

Franco, R., et al. (2008). Metal Ion Substrate Inhibition of Ferrochelatase. The Journal of Biological Chemistry. [Link]

-

Chen, W., et al. (2022). N-Methyl Protoporphyrin IX: An Understudied Porphyrin. Chemical Research in Toxicology. [Link]

-

Corson, T. W., et al. (2021). Small molecule inhibitors of ferrochelatase are antiangiogenic agents. IU Indianapolis ScholarWorks. [Link]

-

Medlock, A. E., et al. (2007). Substrate interactions with human ferrochelatase. PNAS. [Link]

-

De Matteis, F., & Marks, G. S. (1983). The effect of N-methylprotoporphyrin and succinyl-acetone on the regulation of heme biosynthesis in chicken hepatocytes in culture. PubMed. [Link]

-

Request PDF. (n.d.). Synthesis of type III isomers of diacetyldeutero-, hemato-, and protoporphyrins with the use of Knorr's pyrrole. ResearchGate. [Link]

-

Franco, R., et al. (2008). Metal Ion Substrate Inhibition of Ferrochelatase. ResearchGate. [Link]

-

Dailey, H. A., et al. (2022). Ferrochelatase: Mapping the Intersection of Iron and Porphyrin Metabolism in the Mitochondria. Frontiers in Cell and Developmental Biology. [Link]

-

Cornah, J. E., et al. (2002). Measurement of ferrochelatase activity using a novel assay suggests that plastids are the major site of haem biosynthesis in both photosynthetic and non-photosynthetic cells of pea (Pisum sativum L.). Biochemical Journal. [Link]

-

Corson, T. W., et al. (2021). Small-molecule inhibitors of ferrochelatase are antiangiogenic agents. JCI Insight. [Link]

-

Corson, T. W., et al. (2021). Small-molecule inhibitors of ferrochelatase are antiangiogenic agents. PMC. [Link]

-

Dailey, H. A. (2018). Direct Spectroscopic Ferrochelatase Assay. PMC. [Link]

-

Zhang, B., et al. (2018). Inhibition of ferrochelatase impairs vascular eNOS/NO and sGC/cGMP signaling. PLOS ONE. [Link]

-

Miura, M., et al. (1995). Synthesis of tetrakis-carborane-carboxylate esters of 2,4-bis-(α,β-dihydroxyethyl)-deuteroporphyrin IX. Journal of the Chemical Society, Chemical Communications. [Link]

-

Clezy, P. S., & Fookes, C. J. R. (1979). The chemistry of pyrrolic compounds. XLII. The synthesis of some diacetyldeuteroporphyrins as intermediates in the preparation of the isomeric protoporphyrins. CSIRO Publishing. [Link]

-

Lindsey, J. S., & Wagner, R. W. (1989). Rational Syntheses of Porphyrins Bearing up to Four Different Meso Substituents. The Journal of Organic Chemistry. [Link]

-

De Matteis, F., et al. (1983). Studies on the inhibition of ferrochelatase by N-alkylated dicarboxylic porphyrins. Steric factors involved and evidence that the inhibition is reversible. PubMed. [Link]

-

Orgasynth. (n.d.). 2,4-Diacetyl deuteroporphyrin IX dimethyl ester. [Link]

-

De Matteis, F., et al. (1983). Studies on the inhibition of ferrochelatase by N-alkylated dicarboxylic porphyrins. Steric factors involved and evidence that the inhibition is reversible. PMC. [Link]

-

Request PDF. (n.d.). Small-molecule inhibitors of ferrochelatase are antiangiogenic agents. ResearchGate. [Link]

-

Request PDF. (n.d.). Measurement of Ferrochelatase Activity. ResearchGate. [Link]

-

Request PDF. (n.d.). Direct Spectroscopic Ferrochelatase Assay. ResearchGate. [Link]

-

Dailey, H. A. (2002). Heme biosynthesis and the porphyrias. PMC. [Link]

-

Ferreira, G. C., et al. (1995). Ferrochelatase specific activity as a function of pH. Deuteroheme... ResearchGate. [Link]

-

Malik, Z., et al. (2011). ALA Induced Heme Synthesis: Fine Tuning Mechanisms of PBG Deaminase and ALA Dehydratase. Photodiagnosis and Photodynamic Therapy. [Link]

-

Shemin, D. (1955). THE BIOSYNTHESIS OF PORPHYRINS. NCBI Bookshelf. [Link]

-

Acharya, P. (2023). Heme Synthesis: Location, Enzymes, Steps, Regulation, Uses. Microbe Notes. [Link]

-

Szacilowski, G., et al. (2021). When porphyrins meet 2D materials: spectroscopic and photocatalytic properties. Chemical Society Reviews. [Link]

-

Phillips, J. D. (2023). Biochemistry, Heme Synthesis. NCBI Bookshelf. [Link]

-

Donegan, R. K., et al. (2024). Regulation of heme biosynthesis via the coproporphyrin dependent pathway in bacteria. Frontiers in Microbiology. [Link]

-

Rotomskis, R., et al. (2024). Multi-Spectroscopic and Molecular Modeling Studies of Interactions Between Anionic Porphyrin and Human Serum Albumin. MDPI. [Link]

-

Granick, S. (1955). ENZYMATIC STUDIES OF PROTOPORPHYRIN SYNTHESIS. NCBI Bookshelf. [Link]

-

Med simplify. (2020). Heme Synthesis Biochemistry. YouTube. [Link]

-

Alonso, M., et al. (2016). Aromaticity as a Guiding Concept for Spectroscopic Features and Nonlinear Optical Properties of Porphyrinoids. PMC. [Link]

-

Kumar, A., et al. (2014). Synthesis and Spectroscopic Characterization of Some New Axially Ligated Indium(III) Macrocyclic Complexes and Their Biological Activities. PMC. [Link]

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. Biochemistry, Heme Synthesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Heme Biosynthesis | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 5. Heme biosynthesis and the porphyrias - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metal Ion Substrate Inhibition of Ferrochelatase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Ferrochelatase: Mapping the Intersection of Iron and Porphyrin Metabolism in the Mitochondria [frontiersin.org]

- 8. Inhibition of ferrochelatase impairs vascular eNOS/NO and sGC/cGMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 11. Small-molecule inhibitors of ferrochelatase are antiangiogenic agents [scholarworks.indianapolis.iu.edu]

- 12. Small molecule inhibitors of ferrochelatase are antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2,4-Diacetyl deuteroporphyrin IX dimethyl ester [cymitquimica.com]

- 14. 2,4-Diacetyl deuteroporphyrin IX dimethyl ester | [frontierspecialtychemicals.com]

- 15. connectsci.au [connectsci.au]

- 16. scbt.com [scbt.com]

- 17. orgasynth.com [orgasynth.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. chemscene.com [chemscene.com]

- 20. N-Methyl Protoporphyrin IX: An Understudied Porphyrin - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pnas.org [pnas.org]

- 22. Protoporphyrin IX: A Primer | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 23. researchgate.net [researchgate.net]

- 24. Direct Spectroscopic Ferrochelatase Assay - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Packing and Solid-State Geometry of Porphyrin Dimethyl Esters: A Technical Guide for Rational Drug Design

Executive Summary

Porphyrin derivatives, particularly protoporphyrin IX (PPIX) and mesoporphyrin IX (MPIX), are foundational molecules in both biological systems and advanced materials science. In the pharmaceutical industry, they serve as critical precursors for chlorin-based photosensitizers used in Photodynamic Therapy (PDT)[1]. However, the solid-state characterization of free-base porphyrins is notoriously difficult due to their tendency to form amorphous aggregates.

By converting the peripheral propionic acid groups into dimethyl esters, researchers can eliminate unpredictable hydrogen-bonding networks. This modification allows the molecules to crystallize into highly ordered lattices governed by π−π stacking and van der Waals forces. This whitepaper provides an in-depth analysis of the crystal packing, unit cell geometry, and experimental workflows required to characterize porphyrin dimethyl esters, offering actionable insights for drug formulation and materials engineering.

Structural and Geometric Principles

The Porphyrin Macrocycle

The core of a porphyrin molecule consists of four pyrrole rings linked by methine bridges. While theoretically planar, the macrocycle is highly deformable. In the solid state, crystal packing forces often induce "ruffling" or "doming" distortions[2]. These deviations from planarity are not merely crystallographic artifacts; they directly influence the molecule's electronic structure, photophysical properties, and subsequent efficacy as a photosensitizer.

The Role of Dimethyl Esterification

In naturally occurring porphyrins like PPIX, the presence of propionic acid side chains at the β -positions leads to strong, chaotic intermolecular hydrogen bonding. This often results in rapid, disordered precipitation.

Esterification of these acid groups into dimethyl esters serves a dual purpose:

-

Solubility Enhancement: It significantly increases the molecule's solubility in organic solvents (e.g., chloroform, dichloromethane), which is essential for liquid-phase synthetic modifications.

-

Predictable Crystal Packing: By capping the hydrogen-bond donors, the primary driving forces for crystallization shift to π−π interactions between the aromatic cores and van der Waals forces among the peripheral vinyl and methyl groups. This predictable hierarchy of forces allows for the slow growth of high-quality single crystals suitable for X-ray diffraction (XRD)[3].

Crystallographic Parameters and Lattice Architecture

Protoporphyrin IX dimethyl ester (PPIX DME) crystallizes in the triclinic space group P1ˉ , with two molecules per unit cell ( Z=2 )[4]. The crystal structure consists of discrete, well-separated molecules. Unlike the parent porphine, which packs in a relatively compact monoclinic cell, the bulky peripheral substituents of PPIX DME (methyl, vinyl, and propionate ester groups) force a larger, more complex triclinic lattice.

The table below summarizes the quantitative crystallographic data, contrasting the simple porphine core with the heavily substituted PPIX DME[2][4][5].

Table 1: Comparative Crystallographic Parameters

| Parameter | Porphine (Free Base) | Protoporphyrin IX Dimethyl Ester |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P21/c or P21/a | P1ˉ |

| Molecules/Unit Cell ( Z ) | 4 | 2 |

| a (Å) | 6.44 | 11.303 |

| b (Å) | 10.42 | 22.553 |

| c (Å) | ~ | 6.079 |

| α (°) | 90.00 | 91.38 |

| β (°) | ~ | 94.08 |

| γ (°) | 90.00 | 81.96 |

| Volume (ų) | ~ | 1530 |

Note: The exact parameters for porphine vary slightly based on the specific polymorph and temperature of data collection, but the stark increase in unit cell volume for PPIX DME highlights the spatial requirements of its peripheral substituents.

Mechanistic Insights into Intermolecular Forces

The solid-state architecture of porphyrin dimethyl esters is a self-assembling system dictated by a delicate balance of non-covalent interactions. The primary anchor is the face-to-face π−π stacking of the planar macrocycles. However, the exact offset and slip angle of this stacking are modulated by the peripheral groups. The dimethyl ester chains act as conformational anchors, folding into specific orientations to minimize steric clashes and maximize van der Waals contacts within the triclinic lattice[6].

Fig 1: Hierarchical intermolecular forces governing porphyrin dimethyl ester crystal packing.

Experimental Protocol: Crystallization and X-Ray Diffraction

To obtain reliable crystallographic data, the experimental workflow must be meticulously controlled. The following protocol outlines a self-validating system for growing and analyzing PPIX DME crystals. Every step is designed with a specific causality to prevent amorphous precipitation and degradation.

Step-by-Step Methodology

-

Porphyrin Esterification:

-

Action: React free-base Protoporphyrin IX with a 5% (v/v) solution of sulfuric acid in anhydrous methanol under reflux for 2 hours.

-

Causality: This converts the propionic acid side chains into methyl esters. By eliminating the strong hydrogen-bond donors, the molecule is forced to rely on slower, more ordered π−π stacking for solid-state assembly, which is a prerequisite for single-crystal growth.

-

-

Solvent System Selection:

-

Action: Dissolve the purified PPIX DME in a minimal volume of high-purity chloroform ( CHCl3 ). Layer this solution carefully with an equal volume of methanol ( MeOH ).

-

Causality: Chloroform is an excellent solvent for the hydrophobic macrocycle, while methanol acts as an anti-solvent. The slow diffusion of methanol into the chloroform layer gradually lowers the solubility of the porphyrin, inducing supersaturation at a rate that favors nucleation over rapid precipitation.

-

-

Controlled Slow Evaporation:

-

Action: Place the crystallization vials in a vibration-free environment at 8 °C, strictly protected from light (e.g., wrapped in aluminum foil), for 4 to 8 weeks.

-

Causality: Protoporphyrin IX contains light-sensitive vinyl groups at the 2- and 7-positions. Darkness prevents photo-oxidation and cross-linking. The low temperature slows down the kinetic aggregation, allowing the system to reach its thermodynamic minimum, yielding highly ordered, defect-free microcrystals.

-

-

Crystal Harvesting and Mounting:

-

Action: Harvest the dark red/brown microcrystals (often weighing <1μg ) using a stereomicroscope. Mount a single crystal on a glass fiber using perfluorinated polyether oil.

-

Causality: The oil protects the crystal from atmospheric moisture and prevents the loss of any co-crystallized solvent molecules, preserving the integrity of the triclinic lattice during data collection.

-

-

X-Ray Diffraction Data Collection:

-

Action: Collect three-dimensional diffraction data using a diffractometer equipped with a Mo-K α or Cu-K α radiation source at cryogenic temperatures (e.g., 100 K).

-

Causality: Cryogenic cooling minimizes thermal vibrations of the atoms, drastically improving the resolution of the diffraction pattern and allowing for the precise determination of bond lengths and angles within the porphyrin core[4].

-

Fig 2: Step-by-step workflow for porphyrin crystallization and X-ray diffraction analysis.

Implications for Drug Formulation